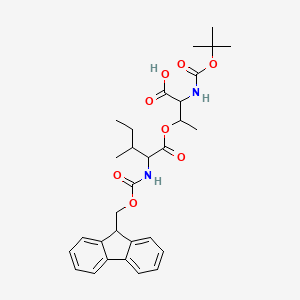

Boc-Thr(Fmoc-Ile)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-Thr(Fmoc-Ile)-OH: ist eine Verbindung, die in der Peptidsynthese verwendet wird. Sie besteht aus drei Hauptkomponenten: Boc (tert-Butyloxycarbonyl), Thr (Threonin) und Fmoc (Fluorenylmethyloxycarbonyl) Schutzgruppen, zusammen mit der Aminosäure Isoleucin (Ile). Diese Verbindung wird typischerweise in der Festphasenpeptidsynthese verwendet, einem Verfahren, das sowohl in der Forschung als auch in der Industrie weit verbreitet ist, um Peptide herzustellen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Boc-Thr(Fmoc-Ile)-OH umfasst mehrere Schritte:

Schutz der Aminogruppen: Die Aminogruppen von Threonin und Isoleucin werden mit Boc- bzw. Fmoc-Gruppen geschützt. Dies wird erreicht, indem die Aminosäuren unter basischen Bedingungen mit Boc-Anhydrid und Fmoc-Chlorid umgesetzt werden.

Kupplungsreaktion: Die geschützten Aminosäuren werden dann mit einem Kupplungsreagenz wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) in Gegenwart einer Base wie DIPEA (N,N-Diisopropylethylamin) gekoppelt.

Reinigung: Das Endprodukt wird durch Techniken wie Chromatographie gereinigt, um alle Verunreinigungen zu entfernen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Synthese von this compound typischerweise mit automatisierten Peptidsynthesizern durchgeführt. Diese Maschinen automatisieren die sich wiederholenden Schritte der Entschützung und Kupplung, wodurch die effiziente Produktion von Peptiden im großen Maßstab ermöglicht wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Entschützungsreaktionen: Boc- und Fmoc-Gruppen können unter sauren bzw. basischen Bedingungen entfernt werden. Boc-Gruppen werden typischerweise mit Trifluoressigsäure (TFA) entfernt, während Fmoc-Gruppen mit Piperidin entfernt werden.

Kupplungsreaktionen: Die Verbindung kann mit anderen Aminosäuren oder Peptiden Kupplungsreaktionen eingehen, um längere Peptidketten zu bilden. Dies wird durch Kupplungsreagenzien wie HBTU oder DIC (N,N’-Diisopropylcarbodiimid) erleichtert.

Häufige Reagenzien und Bedingungen:

Entschützung: TFA zur Entfernung von Boc, Piperidin zur Entfernung von Fmoc.

Kupplung: HBTU oder DIC in Gegenwart einer Base wie DIPEA.

Hauptprodukte:

Entschützte Aminosäuren: Die Entfernung von Boc- und Fmoc-Gruppen ergibt freie Aminosäuren.

Verlängerte Peptide: Kupplungsreaktionen führen zur Bildung längerer Peptidketten.

Wissenschaftliche Forschungsanwendungen

Chemie: Boc-Thr(Fmoc-Ile)-OH wird bei der Synthese von Peptiden verwendet, die für die Untersuchung der Proteinstruktur und -funktion wichtig sind. Mit dieser Verbindung synthetisierte Peptide können als Bausteine für komplexere Moleküle verwendet werden.

Biologie: In der biologischen Forschung werden aus this compound synthetisierte Peptide als Sonden verwendet, um Protein-Protein-Interaktionen, Enzym-Substrat-Interaktionen und Rezeptor-Ligand-Interaktionen zu untersuchen.

Medizin: Aus this compound synthetisierte Peptide haben potenzielle therapeutische Anwendungen. Sie können bei der Entwicklung von Peptid-basierten Medikamenten zur Behandlung verschiedener Krankheiten eingesetzt werden, darunter Krebs, Diabetes und Infektionskrankheiten.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Produktion von Peptid-basierten Medikamenten verwendet. Es wird auch bei der Entwicklung von diagnostischen Werkzeugen und Biosensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt hauptsächlich mit seiner Rolle bei der Peptidsynthese zusammen. Die Boc- und Fmoc-Gruppen schützen die Aminogruppen von Threonin und Isoleucin und verhindern so unerwünschte Nebenreaktionen während des Syntheseprozesses. Die geschützten Aminosäuren können dann selektiv entschützt und gekoppelt werden, um Peptidbindungen zu bilden, wodurch die kontrollierte Synthese von Peptiden ermöglicht wird.

Wirkmechanismus

The mechanism of action of Boc-Thr(Fmoc-Ile)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups of threonine and isoleucine, preventing unwanted side reactions during the synthesis process. The protected amino acids can then be selectively deprotected and coupled to form peptide bonds, allowing for the controlled synthesis of peptides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Boc-Thr(Boc-Ile)-OH: Ähnlich wie Boc-Thr(Fmoc-Ile)-OH, verwendet aber Boc-Schutz für beide Aminosäuren.

Fmoc-Thr(Fmoc-Ile)-OH: Verwendet Fmoc-Schutz für beide Aminosäuren.

Boc-Thr(Boc-Val)-OH: Verwendet Valin anstelle von Isoleucin.

Einzigartigkeit: this compound ist insofern einzigartig, als es verschiedene Schutzgruppen für Threonin und Isoleucin verwendet, wodurch selektive Entschützungs- und Kupplungsreaktionen ermöglicht werden. Dies bietet mehr Flexibilität bei der Peptidsynthese im Vergleich zu Verbindungen, die dieselbe Schutzgruppe für beide Aminosäuren verwenden.

Eigenschaften

Molekularformel |

C30H38N2O8 |

|---|---|

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |

InChI-Schlüssel |

DVXQNNYVNXVLDP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)

![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)

![4-Tert-butyl-2-{[(2-{[(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)imino]methyl}phenol](/img/structure/B12512818.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B12512832.png)

![[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)

![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)